4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone
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Overview
Description
4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound with the molecular formula C15H11ClF2O. It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, making it a halogenated ketone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 4-fluoroacetophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-chloro-3-fluorobenzoyl chloride+4-fluoroacetophenoneAlCl34’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone
Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.
Substitution: Halogen substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanoic acid.
Reduction: 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: As a precursor in the development of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic or biological effects.
Comparison with Similar Compounds
- 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone
- 3-Chloro-4’-fluoropropiophenone
- 4-Chloro-3-fluorophenol
Comparison: 4’-Chloro-3’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in the synthesis of targeted pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKLIXCUXTQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644585 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-46-2 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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